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Antiphosphat

Cat. No.: B1169447
CAS No.: 113189-08-5
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Description

Historical Perspectives in Molecular Recognition Research

The concept of molecular recognition, the specific non-covalent interactions between molecules, has evolved significantly. Early research in immunology focused on the lock-and-key model for antibody-antigen interactions. In the context of antiphospholipids, initial observations in the mid-20th century linked circulating factors in patients with systemic lupus erythematosus (SLE) to prolonged coagulation times in vitro, leading to the identification of "lupus anticoagulant" (LA). ahajournals.org These factors were later recognized as antibodies. ahajournals.org

Further historical advancements in molecular recognition research led to the understanding that these antibodies were not directly targeting phospholipids (B1166683) alone, but rather phospholipids in complex with certain plasma proteins. mdpi.comnih.govahajournals.org This realization marked a pivotal shift in understanding the precise molecular targets of aPLs. The identification of beta-2 glycoprotein (B1211001) I (β2-GPI) as a primary autoantigen for antiphospholipid antibodies, particularly anti-cardiolipin antibodies, was a landmark discovery. mdpi.comahajournals.org This historical progression from observing a phenomenon (lupus anticoagulant) to identifying the implicated antibodies and their specific protein cofactors exemplifies the evolving precision in molecular recognition research. mdpi.comnih.govahajournals.org

Evolution of Conceptual Understanding in Bio-Interactions

The conceptual understanding of bio-interactions involving antiphospholipid entities has transformed from a simple phospholipid-antibody interaction to a complex interplay involving multiple molecular partners and cellular activation pathways. Initially, antiphospholipid antibodies were thought to bind directly to phospholipids. nih.gov However, subsequent research demonstrated that many aPLs recognize negatively charged phospholipids indirectly via phospholipid-binding plasma proteins. nih.gov β2-GPI, a 45 kDa plasma glycoprotein with affinity for anionic phospholipids, is now recognized as the major autoantigen with the highest antibody-binding activity in APS patients. mdpi.comnih.gov

The pathogenic mechanisms of aPLs, particularly anti-β2-GPI antibodies, are understood to involve the alteration of both the fluid and cellular phases of the coagulation cascade. nih.gov This includes interfering with vitamin K-dependent protein C and annexin (B1180172) A5 in the fluid phase, and activating platelets, inducing tissue factor (TF) expression on monocytes and endothelial cells, and consequent complement activation in the cellular phase. nih.govfrontiersin.org The high affinity of the aPL antibody-β2-GPI complex for phospholipid membranes is considered a critical step in the disease mechanism. ahajournals.org Furthermore, inflammation is recognized as a necessary link between this procoagulant phenotype and actual thrombus development. researchgate.net

Significance in Fundamental Biochemical and Immunological Disciplines

Antiphospholipid molecular entities hold significant importance across fundamental biochemical and immunological disciplines. Biochemically, the interactions highlight the critical roles of phospholipids in membrane integrity, cellular signaling, and as platforms for coagulation factors. The binding of aPLs to phospholipid-protein complexes on cell surfaces, such as endothelial cells and platelets, leads to cellular activation and the expression of prothrombotic molecules like E-selectin and tissue factor. frontiersin.org This intricate molecular cascade underscores the biochemical pathways that are dysregulated in APS.

Immunologically, the study of antiphospholipid antibodies provides insights into autoimmunity, epitope spreading, and the mechanisms of autoantibody-mediated disease. researchgate.netresearchgate.net The heterogeneity of aPLs and their diverse specificities—including antibodies against cardiolipin (B10847521), phosphatidylserine (B164497), phosphatidylethanolamine, and other phospholipid-binding proteins like prothrombin and annexin V—illustrates the complexity of immune responses and their potential for pathological outcomes. nih.govpsu.edu The "two-hit hypothesis" in APS, which suggests that aPLs induce a thrombophilic state requiring a second condition (e.g., infection) for clotting, further emphasizes the intricate immunological balance governing disease manifestation. nih.gov

The research into these molecular entities not only contributes to the diagnosis and management of APS but also enhances the broader understanding of how molecular recognition failures can lead to systemic diseases, informing therapeutic strategies beyond anticoagulation, including targeted biologics. frontiersin.org

Properties

CAS No.

113189-08-5

Molecular Formula

C8H16O2

Synonyms

Antiphosphat

Origin of Product

United States

Classification and Structural Characteristics of Antiphospholipid Entities

Immunoglobulin Isotypes and Subclasses (e.g., IgG, IgM, IgA)

Antiphospholipid antibodies can belong to various immunoglobulin (Ig) isotypes, with IgG, IgM, and IgA being the most commonly identified in clinical settings hopkinslupus.orgbiochemia-medica.commedscape.com. The presence and levels of specific isotypes are crucial for diagnosis and risk stratification in APS hopkinslupus.orgbiochemia-medica.commedscape.comahajournals.org.

IgG (Immunoglobulin G): IgG aPLs are most strongly associated with clinical complications such as recurrent thromboses and pregnancy losses hopkinslupus.org. High levels of IgG anticardiolipin (aCL) and anti-β2-glycoprotein I (aβ2GPI) antibodies are key diagnostic criteria for APS hopkinslupus.orgbiochemia-medica.commedscape.com.

IgM (Immunoglobulin M): IgM aPLs, particularly aCL and aβ2GPI, are also part of the diagnostic criteria biochemia-medica.commedscape.comahajournals.org. High levels of IgM anticardiolipin are associated with autoimmune hemolytic anemia hopkinslupus.org. While some IgM aPLs may be transient or less clinically significant than IgG, isolated IgM aPLs, especially aβ2GPI, have been linked to an increased risk of stroke ahajournals.org.

IgA (Immunoglobulin A): IgA aPLs, including aCL and aβ2GPI, are increasingly recognized for their diagnostic value, especially in seronegative APS patients who test negative for IgG and IgM criteria antibodies but present with clinical symptoms medscape.comfrontiersin.org. Some studies suggest IgA aCL and IgA anti-Annexin A5 antibodies can help identify such patients frontiersin.org.

A summary of common antiphospholipid antibody isotypes and their general clinical relevance is provided below:

IsotypePrimary Clinical Association in APSDiagnostic Relevance
IgGThrombosis, pregnancy morbidityMajor diagnostic criterion; strong association with complications hopkinslupus.orgbiochemia-medica.com
IgMThrombosis (especially stroke for isolated IgM), autoimmune hemolytic anemiaDiagnostic criterion; relevance debated for isolated IgM but increasingly recognized hopkinslupus.orgbiochemia-medica.comahajournals.org
IgAPotential for seronegative APS, recurrent pregnancy lossNon-criteria antibody, gaining recognition for diagnostic utility in specific cases medscape.comfrontiersin.orgnih.gov

Epitope Mapping and Antigenic Determinants

The antigenic targets for antiphospholipid antibodies are not simply phospholipids (B1166683) alone, but rather complexes formed between phospholipids and specific plasma proteins medscape.comahajournals.orgallenpress.commdpi.com. This understanding led to the re-evaluation of the term "antiphospholipid antibodies" to "antiprotein-phospholipid antibodies" in many contexts allenpress.com.

While initially believed to directly bind phospholipids, most pathogenic aPLs recognize specific plasma proteins bound to anionic phospholipids ahajournals.orgallenpress.commdpi.commedipan.de. Anionic phospholipids are crucial because they induce conformational changes in co-factor proteins, exposing cryptic epitopes that become targets for aPLs medipan.demdpi.comacs.orgnih.gov.

Key anionic phospholipids implicated include:

Cardiolipin (B10847521) (CL): Historically, anticardiolipin antibodies (aCL) were among the first identified aPLs hopkinslupus.org. Cardiolipin, a negatively charged phospholipid, interacts with β2GPI, leading to conformational changes that expose epitopes recognized by autoantibodies medipan.de.

Phosphatidylserine (B164497) (PS): When cells undergo apoptosis or activation, phosphatidylserine, normally located on the inner leaflet of the cell membrane, can be exposed on the outer surface nih.gov. This exposure provides a binding site for phospholipid-binding proteins and can contribute to the formation of antigenic complexes nih.gov.

Phosphatidylinositol (PI) and Phosphatidic Acid (PA): These are also anionic phospholipids that can be targets for aPLs, though their diagnostic relevance is often considered less significant than cardiolipin or β2GPI complexes in general APS criteria nih.gov.

The interaction between aPLs and phospholipids is predominantly mediated by specific plasma protein co-factors ahajournals.orgallenpress.commdpi.commedipan.de. These proteins bind to anionic phospholipid surfaces, undergo conformational changes, and present epitopes that are recognized by autoantibodies medipan.demdpi.comacs.orgnih.govnih.gov.

Beta-2 Glycoprotein (B1211001) I (β2GPI), also known as apolipoprotein H, is the primary antigenic target for pathogenic aPLs in APS ahajournals.orgallenpress.commdpi.commedipan.demdpi.comnih.govmednexus.orgnih.gov. It is a plasma glycoprotein synthesized in the liver and placenta, circulating at concentrations of approximately 0.2-0.3 mg/ml mdpi.comnih.gov.

Structure: β2GPI is a unique protein composed of 326 amino acids, with a molecular weight of approximately 48-50 kDa, and is heavily glycosylated nih.govnih.govmedrxiv.orgarodia.comresearchgate.net. It consists of five short consensus repeat (SCR) domains, often referred to as "sushi" domains (DI-DV) mdpi.comnih.govnih.gov.

Domains I-IV: These are structurally similar complement control protein (CCP)-like domains nih.gov. Domain I is considered the main antigenic target for autoantibodies, particularly when β2GPI undergoes conformational changes mdpi.comnih.govfrontiersin.org.

Domain V (DV): This distinct fifth domain contains a large lysine-rich loop that is crucial for binding to negatively charged phospholipids mdpi.comacs.orgnih.govnih.govd-nb.info. This domain is flexible and responsible for the protein's interaction with cell surfaces nih.govd-nb.info.

Conformational Changes: β2GPI can exist in several interchangeable conformations:

Circular (Closed) form: In circulation, β2GPI typically adopts a closed, circular (or O-shaped) conformation where domain I interacts with domain V, shielding potential autoantigenic epitopes mdpi.comnih.govmedrxiv.orgnih.govfrontiersin.orgashpublications.org.

J-shaped (Open/Fishhook) form: Upon binding to anionic phospholipid membranes (e.g., cardiolipin or phosphatidylserine), β2GPI undergoes a conformational change, opening into a "J-shaped" or "fishhook-like" structure mdpi.commedipan.demdpi.comnih.govmedrxiv.orgfrontiersin.orgashpublications.org. This structural rearrangement exposes cryptic epitopes, primarily in Domain I, allowing them to be recognized by pathogenic aPLs mdpi.comacs.orgnih.govnih.govfrontiersin.org.

S-shaped form: A potential S-shaped conformation has also been hypothesized, possibly representing an intermediate form, especially after cleavage by proteases like plasmin medrxiv.orgd-nb.info.

Function: Beyond its role as an autoantigen, β2GPI plays various physiological roles, including the regulation of coagulation and the complement system nih.govmednexus.orgresearchgate.net. Its binding to phospholipid membranes is primarily electrostatic, albeit relatively weak compared to some other coagulation proteins nih.govnih.gov. However, when complexed with pathogenic aPLs, β2GPI can activate cellular receptors (e.g., glycoprotein Ib, ApoER2 on platelets), leading to downstream signaling events that contribute to thrombosis and inflammation characteristic of APS mdpi.commdpi.commednexus.org.

While β2GPI is the predominant cofactor, other phospholipid-binding proteins can also serve as antigenic targets for aPLs:

Prothrombin (Coagulation Factor II): Antibodies to prothrombin are another significant group of aPLs, often contributing to the lupus anticoagulant phenomenon ahajournals.orgallenpress.com. These antibodies typically bind to prothrombin when it is complexed with phospholipids allenpress.com.

Annexin (B1180172) A5 (Anx A5): Annexin A5 is a protein with high affinity for anionic phospholipids, forming a protective shield on cell surfaces that inhibits coagulation ahajournals.org. Antibodies against Annexin A5 (aAnxV) have been identified in APS patients, potentially disrupting its anticoagulant function frontiersin.orgahajournals.orgallenpress.com. IgA aAnxV antibodies have been particularly noted for their diagnostic value in certain APS cohorts frontiersin.org.

Other Co-factors: Additional proteins like Protein C, Protein S, Factor V, high molecular weight kininogen, and low molecular weight kininogen have also been identified as potential cofactors or antigenic targets in aPL-mediated pathogenesis nih.govahajournals.orgallenpress.com.

Molecular Recognition and Binding Mechanisms

Thermodynamics and Kinetics of Phosphate (B84403) Binding

The binding of phosphate by aluminum hydroxide (B78521) is fundamentally a chemical precipitation reaction occurring in the gastrointestinal tract. From a thermodynamic perspective, the formation of insoluble aluminum phosphate (AlPO4) is highly favorable, driven by a significant decrease in Gibbs free energy (ΔG) wikipedia.org. This reaction involves the combination of dissolved aluminum ions (Al3+, which can be released from aluminum hydroxide in acidic stomach environments) and phosphate ions (PO4^3-), leading to the formation of a stable, insoluble solid. The insolubility of aluminum phosphate ensures that dietary phosphate is sequestered and subsequently excreted in feces, preventing its absorption into the bloodstream mims.com.

The kinetics of this binding process are crucial for the effectiveness of "Antiphosphat." The reaction must occur rapidly enough to bind phosphate efficiently within the transit time through the stomach and intestines. Studies have investigated the phosphate binding capacity of aluminum hydroxide in simulated physiological environments, demonstrating that precipitation occurs under varying pH conditions mimicking the stomach (pH 2) and gut (pH 7) wikipedia.org. For instance, one study found that "this compound" releases only a few aluminum ions in low pH environments, which is consistent with the observation of higher aluminum levels in patients receiving other phosphate binders like Aludrox wikipedia.org.

Role of Electrostatic Forces in Molecular Association

Electrostatic forces are paramount in the interaction between aluminum hydroxide and phosphate ions. Aluminum, typically present as Al3+ in an aqueous environment (or as part of a hydrated aluminum hydroxide complex), carries a strong positive charge. Phosphate ions (PO4^3-), in various protonation states (e.g., H2PO4-, HPO4^2-, PO4^3-) depending on pH, carry negative charges wikipedia.orgnih.gov. The strong attractive electrostatic forces between these oppositely charged ions are the primary driving force for their association and subsequent precipitation. The high charge density of both the aluminum cation and the phosphate anion facilitates robust ionic bond formation, leading to the formation of insoluble aluminum phosphate salts wikipedia.org.

Contribution of Hydrophobic Interactions to Binding Affinity

For the interaction between "this compound" (aluminum hydroxide) and phosphate ions, hydrophobic interactions play a negligible role. Hydrophobic interactions are primarily associated with the repulsion of nonpolar molecules from water, leading to their aggregation or binding in aqueous environments. Since aluminum hydroxide is an inorganic compound and phosphate is a highly charged, hydrophilic ion, their interaction is dominated by ionic and polar forces, rather than hydrophobic effects. The binding mechanism is driven by charge neutralization and the formation of a new, insoluble ionic lattice.

Conformational Dynamics and Induced Fit Mechanisms

The concepts of conformational dynamics and induced fit mechanisms are typically applied to biological macromolecules, such as proteins, where flexibility and structural changes upon ligand binding are key to specificity and affinity. For an inorganic phosphate binder like aluminum hydroxide, these concepts are not directly applicable in the same way. Aluminum hydroxide exists as a solid, often in a hydrated form (Al(OH)3 or Al2O3·nH2O), and its interaction with phosphate ions involves surface adsorption and precipitation, leading to the formation of aluminum phosphate wikipedia.org.

While the "molecule" itself does not undergo conformational changes, the surface of the aluminum hydroxide particle can be considered as the "binding site." The interaction with phosphate might involve a degree of "induced fit" in the sense that the surface structure or local hydration shell of aluminum hydroxide may reorganize slightly to accommodate the incoming phosphate ions, facilitating their incorporation into a nascent aluminum phosphate precipitate. However, this is distinct from the dynamic structural changes seen in proteins. The formation of the new solid phase (aluminum phosphate) is more about crystal nucleation and growth than an induced fit of a single molecular entity.

Computational and In Silico Modeling of Molecular Recognition

Computational chemistry and in silico modeling offer powerful tools to investigate the interactions of phosphate binders at an atomic and molecular level, even for inorganic systems.

While traditional molecular docking is typically used for predicting the binding poses of small organic ligands to protein active sites, adapted computational methods can be employed to model the interaction of ions with inorganic surfaces. For "this compound," molecular docking simulations could be used to predict the preferred orientation and binding sites of phosphate ions on the surface of aluminum hydroxide clusters or crystalline structures. These predictions could shed light on the initial steps of phosphate adsorption, identifying energetically favorable binding locations and understanding the stoichiometry of the initial ionic associations.

Molecular dynamics (MD) simulations are particularly valuable for studying the dynamic interactions at interfaces, such as the interface between an inorganic solid (aluminum hydroxide) and an aqueous solution containing phosphate ions. MD simulations can track the movement of individual atoms and ions over time, providing insights into:

The hydration shells around aluminum and phosphate ions.

The dynamics of phosphate adsorption onto the aluminum hydroxide surface.

The kinetics of aluminum phosphate nucleation and growth.

The influence of pH and ionic strength on these processes.

Such simulations can reveal how quickly phosphate ions approach and interact with the aluminum hydroxide surface, how the water molecules rearrange, and the formation of the insoluble aluminum phosphate precipitate, offering a detailed, time-resolved view of the binding process at the molecular level.

Biochemical and Cellular Interrogation of Antiphospholipid Entity Action

Modulation of Membrane Surface Properties and Organization

Antiphospholipid antibodies, particularly anti-β2-GPI antibodies, interact with anionic phospholipids (B1166683) exposed on cell surfaces, such as phosphatidylserine (B164497). This interaction often requires β2-GPI as a cofactor, which itself possesses affinity for negatively charged phospholipid membranes via its fifth domain's cationic lysine (B10760008) cluster ahajournals.orgfrontiersin.orgtandfonline.com. The binding of aPL/β2-GPI complexes to cell membranes is believed to induce conformational changes in β2-GPI, shifting it from a "closed" to an "open" form, which enhances its binding affinity and exposes cryptic epitopes for antibody recognition mdpi.com.

A critical aspect of membrane modulation involves lipid rafts, which are dynamic, cholesterol- and sphingolipid-rich microdomains within the plasma membrane frontiersin.orgfrontiersin.org. Studies indicate that anti-β2-GPI antibodies bind to their target antigens, such as β2-GPI, annexin (B1180172) A2, Toll-like receptor 2 (TLR2), and TLR4, specifically within these lipid rafts on the surface of monocytes and endothelial cells frontiersin.orgfrontiersin.org. The presence of β2-GPI in a dimeric form within lipid rafts further suggests that its interaction with these membrane structures is crucial for initiating downstream signaling frontiersin.orgfrontiersin.org. This localized interaction within lipid rafts is hypothesized to facilitate the clustering of receptors and subsequent activation of pro-inflammatory and procoagulant pathways frontiersin.orgmdpi.commdpi.com.

Table 1: Key Membrane-Associated Molecules and Their Roles in Antiphospholipid Action

MoleculeTypeKey Interaction/Role in Membrane Modulation
Anionic PhospholipidsLipidProvide binding sites for β2-GPI and aPL/β2-GPI complexes ahajournals.org
β2-Glycoprotein IProteinCofactor for aPL binding; binds phospholipids via domain V ahajournals.orgtandfonline.com
Lipid RaftsMembrane DomainSites for aPL/β2-GPI complex binding and signaling initiation frontiersin.orgfrontiersin.org
Annexin A5ProteinAnticoagulant; aPL can disrupt its shield on membranes ahajournals.orgnih.gov

Impact on Protein-Lipid Complex Formation and Stability

Antiphospholipid antibodies exert their pathogenic effects by interfering with the assembly and stability of protein-lipid complexes crucial for maintaining hemostatic balance. One significant mechanism involves the disruption of the annexin A5 anticoagulant shield. Annexin A5 normally forms a protective lattice over negatively charged phospholipid surfaces, thereby inhibiting coagulation reactions. However, aPL have been shown to cause gaps in this ordered crystallization of annexin A5, exposing phospholipids and accelerating blood coagulation ahajournals.orgnih.gov. This reduction in annexin A5 levels or resistance to its anticoagulant activity on vascular cells is considered a key mechanism leading to thrombosis in APS ahajournals.orgnih.govhopkinslupus.org.

Furthermore, aPL can interfere with the activity of various coagulation factors. For instance, some aPL can inhibit the assembly of the prothrombinase and tenase complexes on phospholipid surfaces, which is the basis for the in vitro lupus anticoagulant (LA) effect ahajournals.org. Antibodies targeting protein C, protein S, and prothrombin can also lead to their dysfunction, contributing to a prothrombotic state ahajournals.orgmdpi.commedscape.comwikidoc.org. The high affinity of the aPL-antibody-β2-GPI complex for phospholipid membranes is a critical step in these interference mechanisms, leading to an increased prothrombin binding to trophoblasts and acceleration of the prothrombinase reaction ahajournals.org.

Table 2: Interference with Protein-Lipid Complex Formation

Complex/ProteinNormal FunctionImpact of Antiphospholipid Antibodies
Annexin A5Anticoagulant shield on phospholipidsDisrupted, exposing procoagulant surfaces ahajournals.orgnih.gov
Prothrombinase/TenaseCoagulation complex assemblyInhibited by certain aPLs in vitro (Lupus Anticoagulant effect) ahajournals.org
Protein C/SNatural anticoagulantsDysfunction induced by antibodies against them ahajournals.orgmdpi.com

Influence on Cell Surface Receptor Binding and Ligand Presentation

The binding of aPL/β2-GPI complexes to specific cell surface receptors is a pivotal step in initiating cellular activation and downstream signaling. Endothelial cells, monocytes, and platelets are primary targets frontiersin.orgmdpi.commednexus.org.

Key receptors identified on endothelial cells that mediate the effects of aPL/β2-GPI complexes include:

Toll-like Receptors (TLRs) : TLR2 and TLR4 are highly relevant tandfonline.commdpi.comfrontiersin.orgmdpi.comnih.gov. The β2-GPI/anti-β2-GPI antibody complexes activate endothelial cells through the TLR4/MyD88 pathway frontiersin.org. It has been hypothesized that the β2-GPI–antibody complex might cross-link with TLRs, thereby facilitating signal transduction mdpi.com.

Annexin A2 : This protein serves as a significant aPL receptor on endothelial cell membranes, crucial for endothelial cell activation frontiersin.orgmdpi.com.

Apolipoprotein E Receptor 2 (ApoER2, also known as LRP8) : This receptor plays a role in mediating anti-β2-GPI signaling, particularly on platelets frontiersin.orgtandfonline.commdpi.com. It has been shown that dimeric β2-GPI binds to ApoER2 and induces platelet adhesion tandfonline.com.

Endothelial Protein C Receptor (EPCR) : EPCR is a membrane-bound protein that enhances protein C activation frontiersin.org. In APS, aPL can bind to EPCR, and the complex formed by EPCR and lysobisphosphatidic acid (LBPA) undergoes accelerated endocytosis, leading to endothelial cell activation frontiersin.orgmdpi.com.

On monocytes, anti-β2-GPI antibodies bind to β2-GPI within plasma membrane lipid rafts, which may involve annexin A2 and TLR4 activation mednexus.org. On platelets, the binding of anti-β2-GPI autoantibody/β2-GPI immune complexes to ApoER2 and glycoprotein (B1211001) Ibα (GPIbα) promotes platelet activation frontiersin.org.

Analysis of Proximal Intracellular Signaling Events

Upon binding to cell surface receptors, aPL/β2-GPI complexes trigger a cascade of intracellular signaling events that lead to a pro-inflammatory and procoagulant phenotype.

Activation of various kinases is a hallmark of aPL-induced cellular responses:

p38 Mitogen-Activated Protein Kinase (MAPK) : This kinase is consistently implicated. The binding of β2-GPI-antibody complexes to Annexin A2 or TLR on endothelial cell surfaces triggers the activation of the p38 MAPK pathway frontiersin.org. In monocytes, TF expression can be induced through the simultaneous activation of NF-κB proteins (via the p38 MAPK pathway) mdpi.com.

Interleukin-1 Receptor-Associated Kinase (IRAK) : The TLR4/MyD88 pathway, activated by β2-GPI/anti-β2-GPI complexes, leads to the enlistment of MyD88, which then initiates the activation of IRAK4 and subsequent phosphorylation of IRAK1 frontiersin.org. This pathway is also activated in platelets mdpi.com.

MEK-1/ERK Pathway : Alongside p38 MAPK, the MEK-1/ERK pathway is involved in inducing TF expression in monocytes mdpi.com.

AKT (Protein Kinase B) and mTOR Pathway : IgG antibodies from APS patients, when incubated with vascular endothelial cells, stimulate the mammalian target of rapamycin (B549165) (mTOR) pathway through the phosphatidylinositol 3-kinase–AKT pathway, leading to cell proliferation and potential thrombosis nih.gov.

Table 3: Activated Kinases in Antiphospholipid Signaling

Kinase SystemKey Role in Signaling Cascade
p38 Mitogen-Activated Protein Kinase (MAPK)Involved in inducing procoagulant gene expression frontiersin.org
Interleukin-1 Receptor-Associated Kinase (IRAK)Essential for TLR signaling leading to inflammation frontiersin.org
MEK-1/ERK PathwayContributes to tissue factor expression mdpi.com
PI3K-AKT-mTOR PathwayAssociated with endothelial proliferation and thrombosis nih.gov

Following kinase activation, various adaptor proteins and signaling complexes are recruited, further propagating the signal:

Myeloid Differentiation Primary Response Gene 88 (MyD88) : In the TLR4/MyD88 pathway, MyD88 is recruited to bind with TLR4, initiating the activation of IRAK4 frontiersin.org.

TRAF6 : Once IRAK1 is phosphorylated, it can recruit TRAF6, which subsequently activates TAK1/TAB1/2/3 and MAPKs frontiersin.org.

NF-κB (Nuclear Factor Kappa B) : This transcription factor is a critical downstream target. The activation of TLR4/MyD88 and MAPK pathways leads to the nuclear translocation of NF-κB, resulting in the expression of inflammatory genes, adhesion molecules (E-selectin, ICAM-1, VCAM-1), and procoagulant substances like tissue factor (TF) in endothelial cells frontiersin.orgmdpi.comfrontiersin.orgmdpi.comnih.gov. NF-κB activation is also observed in monocytes and platelets mdpi.commednexus.org.

Table 4: Key Adaptor Proteins and Signaling Complexes

Adaptor/ComplexRole in Signaling Cascade
Myeloid Differentiation Primary Response Gene 88 (MyD88)Couples TLR4 to downstream kinases frontiersin.org
TRAF6Recruited by IRAK1, activates TAK1/MAPKs frontiersin.org
NF-κBTranscription factor leading to pro-inflammatory/procoagulant gene expression frontiersin.orgmdpi.comfrontiersin.orgmdpi.com

These intracellular signaling events collectively contribute to the prothrombotic state observed in APS by promoting endothelial cell activation, increasing the expression of adhesion molecules, inducing tissue factor production, and facilitating platelet activation and aggregation frontiersin.org.

Advanced Methodologies for Antiphospholipid Entity Characterization

High-Resolution Structural Biology (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

High-resolution structural techniques provide atomic-level insights into the architecture of aPL antigens and their complexes with antibodies, revealing the precise nature of their interactions.

X-ray Crystallography has been instrumental in determining the structure of key autoantigens in APS. The primary antigen, β2-glycoprotein I (β2GPI), was first crystallized and its structure solved in 1999 nih.gov. These studies revealed an elongated, J-shaped molecule composed of five distinct domains nih.govuni-konstanz.de. More recent crystallographic studies have refined this structure, confirming the J-shaped elongated conformation in which the N-terminal domain (Domain I), containing the primary epitope for pathogenic antibodies, is located far from the C-terminal, phospholipid-binding domain (Domain V) ashpublications.orgrcsb.org. This structural information is critical for understanding how β2GPI interacts with both phospholipid surfaces and autoantibodies.

Protein Structure Method Resolution PDB ID Key Findings
Human plasma β2GPIX-ray Diffraction2.70 Å1QUBRevealed elongated J-shaped structure with five domains nih.gov.
Human plasma β2GPIX-ray Diffraction2.40 Å6V06Confirmed J-shaped conformation with an intact phospholipid-binding loop rcsb.orgnih.gov.
Recombinant human β2GPIX-ray Diffraction2.60 Å6V05Showed a structure superimposable with the plasma-derived protein ashpublications.org.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic molecular complexes that are often difficult to crystallize creative-biostructure.com. A landmark 2024 study utilized cryo-EM to solve the structure of a pathogenic type I anti-prothrombin antiphospholipid antibody bound to its antigen, prothrombin, at a resolution of 3.2 Å nih.govnih.govashpublications.org. The structure revealed that the antibody exclusively recognizes the "open" conformation of prothrombin, sterically clashing with the "closed" form ashpublications.orgaip.org. This provided a precise molecular explanation for the antibody's mechanism of action and its anticoagulant effects observed in laboratory tests nih.gov. Cryo-EM is uniquely suited for such complex, multi-domain proteins and their antibody complexes, offering a path to visualize these entities in their near-native states creative-biostructure.com.

Biophysical Techniques for Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interactions between aPL and their targets, which are fundamental to their pathogenic function.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used extensively to characterize antibody-antigen interactions nih.govspringernature.com. In the context of APS, SPR is used to measure the association (on-rate) and dissociation (off-rate) constants of aPL binding to antigens like β2GPI or prothrombin aip.orgnih.gov. For example, SPR was used to demonstrate that the type I anti-prothrombin antibody, POmAb, binds with high affinity to the kringle-1 domain of prothrombin, which helps to shift the protein's equilibrium towards the pathogenic "open" conformation nih.govashpublications.org. This technique is invaluable for screening antibody panels and for detailed kinetic characterization of specific, clinically relevant autoantibodies youtube.com.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment harvard.eduwikipedia.org. ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between an antibody and its antigen journalofappliedbioanalysis.comcreative-proteomics.com. This information helps to understand the driving forces behind the binding. For instance, ITC can be used to dissect whether an interaction is primarily driven by favorable changes in enthalpy (e.g., hydrogen bonding) or entropy (e.g., release of ordered water molecules). While specific published ITC data for aPL are less common than SPR, the technique offers a powerful, label-free solution-based approach to fully characterize the thermodynamics of these autoimmune interactions journalofappliedbioanalysis.com.

Biophysical Parameter Technique Information Obtained Relevance to Antiphospholipid Entities
Binding KineticsSurface Plasmon Resonance (SPR)Association rate (kon), Dissociation rate (koff), Affinity (KD)Quantifies the speed and stability of antibody-antigen binding in real-time springernature.com.
Binding ThermodynamicsIsothermal Titration Calorimetry (ITC)Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Reveals the fundamental driving forces (e.g., hydrogen bonds, hydrophobic interactions) of the binding event wikipedia.org.

Spectroscopic Methods for Conformational Analysis

Spectroscopic methods are used to investigate the structure and conformational dynamics of aPL antigens, particularly how their shapes change upon interaction with phospholipids (B1166683) or antibodies.

Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary structure (e.g., α-helix, β-sheet content) of proteins in solution wisc.eduresearchgate.net. In APS research, CD can be used to monitor conformational changes in β2GPI or prothrombin upon binding to anionic phospholipid surfaces nih.gov. Such changes are believed to be a critical step in exposing the cryptic epitopes recognized by pathogenic autoantibodies. Temperature-dependent CD studies can also provide information on the stability of these proteins nih.gov.

Single-Molecule Förster Resonance Energy Transfer (smFRET) is a sophisticated fluorescence spectroscopy technique that can measure distances within a single protein molecule, acting as a "molecular ruler." It has been applied to study the different conformations of β2GPI in solution nih.gov. Using smFRET, researchers have shown that β2GPI predominantly exists in a flexible, J-shaped elongated form under physiological conditions, rather than a closed, circular conformation ashpublications.org. This finding challenges earlier hypotheses that a dramatic conformational change is required for antibody binding and suggests that the elongated, pathogenic-receptive form pre-exists in circulation nih.gov.

Proteomic and Lipidomic Approaches for Comprehensive Target Identification

Omics technologies allow for a broad, unbiased survey of the molecular landscape in APS, leading to the identification of new autoantigens, disease biomarkers, and pathogenic pathways.

Proteomic Approaches , primarily based on mass spectrometry, enable the large-scale identification and quantification of proteins in biological samples. In APS research, plasma proteomics has been used to compare the protein profiles of patients with different clinical manifestations (e.g., thrombosis vs. obstetric complications) and healthy controls confex.comnih.gov. These studies have identified differentially expressed proteins involved in inflammation, complement activation, and coagulation pathways, providing a deeper understanding of the systemic effects of aPL researchgate.net. Proteomics can also be used to identify novel protein targets of aPL beyond the well-known antigens like β2GPI and prothrombin mdpi.comacs.org.

Lipidomic Approaches involve the comprehensive analysis of lipids in a biological system. Given that the primary targets in APS are phospholipids and their binding partners, lipidomics is a particularly relevant field. Untargeted lipidomic studies on serum from APS patients have revealed significant differences in their lipid profiles compared to healthy individuals nih.gov. Specific classes of lipids, such as certain phosphatidylcholines and triacylglycerols, have been identified as potential biomarkers for the disease nih.gov. This approach helps to characterize the specific lipid species that may be involved in generating neo-epitopes for aPL binding and contributes to a more complete picture of the metabolic dysregulation in APS researchgate.net.

Development of Novel Immunoassays for Molecular Specificity

The diagnosis of APS relies on immunoassays that detect aPL. The development of new assay platforms is focused on improving accuracy, standardization, and the ability to detect a wider range of clinically relevant antibodies.

Multiplex Immunoassays represent a significant advance over traditional single-analyte ELISA tests. Automated platforms, such as the BioPlex 2200 system or MosaiQ AiPlex, utilize bead-based or microarray technologies to simultaneously detect multiple aPL specificities (e.g., anti-cardiolipin, anti-β2GPI) and isotypes (IgG, IgM, and IgA) from a single, low-volume sample alivedx.comnih.govucdavis.edufda.gov. This multiplexed approach increases throughput, reduces hands-on time, and provides a more comprehensive aPL profile for a patient, which can aid in risk stratification nih.govresearchgate.net. These advanced systems show good diagnostic accuracy compared to established singleplex methods and are becoming valuable tools for the modern clinical laboratory nih.gov.

Theoretical Frameworks and Future Research Directions

Molecular Mimicry and Cross-Reactivity Mechanisms

Molecular mimicry is a significant theoretical framework explaining the genesis of antiphospholipid antibodies, where similarities between foreign (pathogen-derived) and self-antigens can lead to an autoimmune response mdpi.comhss.edumedlineplus.gov. Infections, particularly those caused by bacteria and viruses, are considered primary triggers for the development of aPLs mdpi.commedlineplus.govmdpi.comwww.nhs.uk. This phenomenon involves the immune system producing antibodies against infectious agents that then cross-react with self-proteins like β2GPI due to shared amino acid sequences or structural resemblances mdpi.comhss.edupsu.edufrontiersin.orgnih.govresearchgate.net.

For instance, the amino acid sequences of certain bacterial and viral pathogens (e.g., Haemophilus influenza, Neisseria gonorrhoeae, Candida albicans, Cytomegalovirus (CMV), Parvovirus B19, Hepatitis C, Helicobacter pylori, E. coli, Leptospira) have been shown to resemble those found in β2GPI, leading to the formation of autoantibodies mdpi.commdpi.comwww.nhs.ukpsu.edumedscape.comoup.com. Roseburia intestinalis, a common gut bacterium, has also been identified as potentially triggering antiphospholipid antibodies due to molecular similarities with β2GPI, potentially serving as a chronic trigger for APS symptoms mdpi.comhss.edulupusresearch.org.

Cross-reactivity is not limited to pathogens; vaccination with tetanus toxoid, for example, has been observed to induce antibodies that cross-react with β2GPI through molecular mimicry medscape.com. The binding of β2GPI to negatively charged phospholipids (B1166683) induces a conformational change from a circular to a linear form, exposing cryptic epitopes that are then recognized by aPLs mdpi.comashpublications.org. Some research suggests that autoantibodies may also directly recognize epitopes on oxidized phospholipids or adducts of oxidized phospholipid and proteins, such as β2GPI ahajournals.orgopenurologyandnephrologyjournal.com. This cross-reactivity can lead to the generation of both B and T lymphocyte cells that recognize pathogen antigens but also cross-react with autoantigens, perpetuating the autoimmune response mdpi.com.

Genetic and Epigenetic Influences on Antiphospholipid Entity Generation at the Molecular Level

Antiphospholipid syndrome is a multifactorial disorder arising from a combination of genetic predispositions and environmental factors wjgnet.comfrontiersin.orghilarispublisher.com. Genetic studies highlight the influence of human leukocyte antigen (HLA) associations, particularly HLA class II alleles (e.g., HLA-DR4, DR7, DRw53, DQB1*0302), which are strongly linked to the presence of aPL autoantibodies and may determine the autoantibody profile and clinical phenotype of APS medscape.comwjgnet.comfrontiersin.orghilarispublisher.comfrontiersin.orgnih.gov. Specific HLA-DR alleles, such as HLA-DR7 and HLA-DR4, have been shown to bind significant amounts of β2GPI, even in the presence of invariant chain (Ii), suggesting that these interactions might explain the susceptibility conferred by certain HLA-DR alleles to APS ashpublications.org. Research indicates that β2GPI can form complexes with HLA class II molecules, serving as novel autoantigens recognized by aPLs, even in the absence of phospholipids ashpublications.org.

Beyond HLA, polymorphisms in non-MHC genes, such as a substitution of valine for leucine (B10760876) at amino acid residue 247 in domain V of β2GPI (rs4581 in the APOH gene), are associated with anti-β2GPI production and increased prevalence in APS patients, particularly those with arterial thrombosis mdpi.comwjgnet.com. Other genetic factors related to thrombophilia, such as Factor V Leiden mutations, prothrombin mutations, and deficiencies in antithrombin III, protein C, and protein S, have also been implicated in APS manifestations wjgnet.com.

Epigenetic mechanisms, including DNA methylation, histone post-translational modifications (PTMs), and non-coding RNAs (ncRNAs) like microRNAs (miRNAs), play a crucial role in regulating gene expression and influencing the pro-thrombotic and pro-inflammatory states observed in APS frontiersin.orgoup.comresearchgate.netoup.comresearchgate.net. Antiphospholipid antibodies can induce genomic and epigenetic alterations that contribute to the disease. For instance, specific miRNA profiles (e.g., miR-19b/miR-20a) have been identified as potential modulators of tissue factor, a key player in thrombosis frontiersin.orgoup.com. Epigenetic analysis has also revealed genome-wide DNA methylation signatures in neutrophils of APS patients, potentially impacting fetal health oup.comfrontiersin.org. The alteration of miRNA biogenesis proteins in leukocytes of APS patients leads to an altered miRNA profile, affecting the expression of protein targets related to thrombosis and atherosclerosis frontiersin.org.

Development of Novel Molecular Probes and Biosensors for Research Applications

The development of novel molecular probes and biosensors is critical for advancing research into antiphospholipid antibodies, enabling more precise detection, characterization, and understanding of their interactions. Surface Plasmon Resonance (SPR) biosensor systems have emerged as valuable tools for the diagnosis of autoimmune disorders, allowing for the characterization of binding kinetics and affinity constants of autoantibodies to native antigens nih.govnih.gov. This allows for the identification of disease-relevant autoantibodies linked to disease progression and can differentiate between pathogenic and infection-induced antibodies nih.govnih.govashpublications.org.

Aptamers, which are short nucleic acid sequences, are promising molecular probes due to their high specificity, biophysical stability, and cost-effective production mdpi.comekb.egfrontiersin.org. DNA aptamers have been designed to specifically bind to phosphatidylserine (B164497) (PS), a phospholipid externalized on apoptotic cell surfaces, which is an early marker for apoptosis mdpi.comekb.egnih.gov. These PS-binding aptamers can serve as diagnostic tools for detecting drug-induced apoptosis in cancer cells mdpi.com. The specific sequence and length of DNA aptamers significantly influence their binding affinity to phospholipids, highlighting the potential for highly tailored probes ekb.eg. Research in this area also focuses on using aptamers to investigate lipid-specific interactions and their influence on membrane properties mdpi.com.

Further advancements include the use of autoantibody microarrays, which can mirror the broad range of autoreactive B cell responses in autoimmune disorders by including a sufficient number of antigens, thereby enabling earlier diagnosis through patterns of differential antigen recognition nih.gov. High-throughput sequencing technologies are also facilitating the discovery of novel biomarkers for APS, including insights into DNA methylation patterns in neutrophils that could aid in diagnosis, prognosis, and risk assessment frontiersin.org.

Unexplored Molecular Targets and Pathways in Cell Physiology

While classical coagulation pathways are well-established targets in APS, emerging research highlights several unexplored molecular targets and pathways in cell physiology affected by antiphospholipid antibodies. Antiphospholipid antibodies can activate endothelial cells, monocytes, and platelets, leading to pro-thrombotic and pro-inflammatory states mdpi.commdpi.comtandfonline.com. Beyond their direct effects on coagulation factors, aPLs trigger diverse cellular responses.

A novel pathway involves endothelial cell activation by aPLs through β2GPI binding to annexin (B1180172) A2 on the cell surface, followed by crosslinking, which initiates cell activation primarily via a nuclear factor-κB (NF-κB)-dependent pathway ashpublications.orgnih.gov. This leads to increased expression of pro-inflammatory and procoagulant genes, such as tissue factor (TF) and cell adhesion molecules ashpublications.orgnih.gov. This activation can be mediated by extracellular vesicles (EVs) released from endothelial cells exposed to anti-β2GPI antibodies, which are enriched in mature IL-1β and have a distinct miRNA profile, activating unstimulated endothelial cells through a Toll-like receptor 7 (TLR7)-dependent and ssRNA-dependent pathway nih.gov. The TLR4/MyD88 and TLR4/TRIF signaling pathways are also implicated in β2GPI/aPL-induced TF and TNF-α expression in monocytes emjreviews.com.

Other molecular targets include components of the endothelial nitric oxide (eNO) synthesis pathway, which can be damaged by aPLs, leading to low NO levels and increased monocyte adhesion to endothelial cells openurologyandnephrologyjournal.com. Mitochondrial dysfunction has also been implicated in APS pathogenesis, suggesting a role for cellular energetic pathways openurologyandnephrologyjournal.com. Furthermore, the interaction of aPLs with phospholipid-binding proteins beyond β2GPI, such as prothrombin, thrombomodulin, plasminogen, antithrombin III, protein C, protein S, Annexin II, and Annexin V, demonstrates a broad range of molecular targets influencing coagulation and fibrinolysis mdpi.commdpi.comahajournals.org. The heterogeneity of aPL antibodies, even within a single patient, suggests that multiple, distinct pathogenic responses may exist ahajournals.org.

Investigating these unexplored targets and pathways, including their roles in complement activation, inflammation, and cellular metabolism, could reveal novel avenues for therapeutic intervention that go beyond conventional anticoagulation, potentially leading to more personalized and effective treatments for APS.

Compound Names and PubChem CIDs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.